5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxybenzoyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 2-fluorobenzaldehyde, 4-methoxybenzoyl chloride, and 2-methoxyethylamine. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrolidine derivatives with different substituents. Examples include:
- 5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-27-12-11-23-18(15-5-3-4-6-16(15)22)17(20(25)21(23)26)19(24)13-7-9-14(28-2)10-8-13/h3-10,18,24H,11-12H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVTAHVXGYGPR-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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